

Spectroscopic data interpretation for (E)-1-Phenyl-1-butene (NMR, IR, MS)

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An In-depth Technical Guide to the Spectroscopic Interpretation of **(E)-1-Phenyl-1-butene**

This guide provides a comprehensive analysis of the spectroscopic data for **(E)-1-Phenyl-1-butene**, a key organic compound used in various research applications, including studies on olefin oxidation and the synthesis of nonracemic allylic amines and aryl oxiranes.[1][2] The structural elucidation of this compound is achieved through the synergistic interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry who rely on spectroscopic methods for molecular characterization.

Molecular Structure

(E)-1-Phenyl-1-butene is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol .[2][3][4] Its structure features a phenyl group attached to a butene chain with a double bond between C1 and C2. The '(E)' designation signifies a trans configuration across the double bond, where the phenyl group and the ethyl group are on opposite sides.



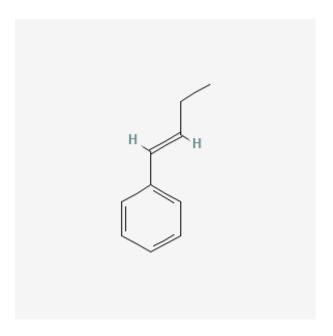
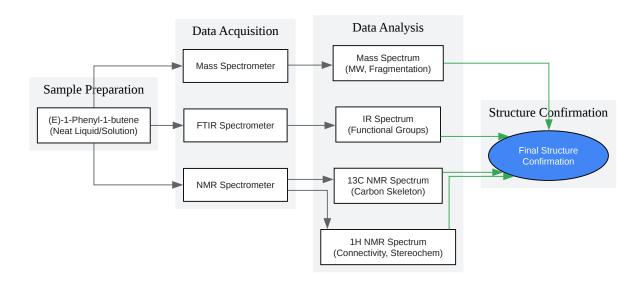


Figure 1. Chemical structure of **(E)-1-Phenyl-1-butene**. Atoms are numbered for NMR assignment.

Spectroscopic Data Interpretation Workflow

The conclusive identification of an organic compound requires a systematic workflow where data from multiple spectroscopic techniques are integrated. Each method provides a unique piece of the structural puzzle, and their combination leads to an unambiguous assignment.





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A diagram illustrating the spectroscopic analysis workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5]

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons. The key diagnostic feature for **(E)-1-Phenyl-1-butene** is the large coupling constant between the vinylic protons (H1 and H2), which is characteristic of a trans relationship, typically falling in the 15-18 Hz range.[6]

Table 1: ¹H NMR Data for **(E)-1-Phenyl-1-butene**



Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-7, H-8, H-9 (Aromatic)	~7.20 - 7.40	Multiplet	-	5H
H-1 (Vinylic)	~6.35	Doublet of Triplets	~15.7, 6.3	1H
H-2 (Vinylic)	~6.20	Doublet of Quartets	~15.7, 1.5	1H
H-3 (Allylic)	~2.20	Quintet (dq)	~7.5, 1.5	2H
H-4 (Aliphatic)	~1.05	Triplet	~7.5	3H

Note: Data are typical values and may vary slightly based on solvent and spectrometer frequency.

Interpretation:

- Aromatic Protons (H-7, H-8, H-9): The multiplet between 7.20-7.40 ppm integrates to 5 protons, consistent with a monosubstituted benzene ring.
- Vinylic Protons (H-1, H-2): The signals for H1 and H2 appear in the characteristic olefinic region. The large coupling constant of ~15.7 Hz between them confirms the (E) or trans stereochemistry of the double bond.[6] H1 is split by H2 and the two H3 protons, while H2 is split by H1 and the two H3 protons.
- Allylic Protons (H-3): These protons are adjacent to the double bond and are shifted downfield relative to simple alkanes. They are split by the H4 protons and weakly by the H2 proton.
- Aliphatic Protons (H-4): The terminal methyl group protons appear as a triplet, split by the adjacent H3 methylene protons.

¹³C NMR Spectroscopy



The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Proton-decoupled spectra show each unique carbon as a single peak, simplifying the analysis. [7]

Table 2: 13C NMR Data for (E)-1-Phenyl-1-butene

Carbon Assignment	Chemical Shift (δ, ppm)	
C-5 (Aromatic, Quaternary)	~138.0	
C-1 (Vinylic)	~131.5	
C-2 (Vinylic)	~129.5	
C-7, C-9 (Aromatic)	~128.5	
C-8 (Aromatic)	~126.8	
C-6 (Aromatic)	~125.8	
C-3 (Allylic)	~25.9	
C-4 (Aliphatic)	~13.7	

Note: Data sourced from spectral databases and may vary slightly.

Interpretation:

- Aromatic Carbons (C-5 to C-9): Six distinct signals are expected for the phenyl group, appearing between ~125 and 138 ppm. The quaternary carbon (C-5) is typically the most downfield among them.
- Vinylic Carbons (C-1, C-2): The two sp² hybridized carbons of the double bond appear in the 129-132 ppm range.
- Aliphatic Carbons (C-3, C-4): The sp³ hybridized carbons of the ethyl group appear upfield, with the terminal methyl carbon (C-4) being the most shielded.

Infrared (IR) Spectroscopy



IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]

Table 3: Key IR Absorption Bands for (E)-1-Phenyl-1-butene

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3080 - 3020	C-H Stretch	Aromatic & Vinylic
~2960 - 2870	C-H Stretch	Aliphatic (CH₃, CH₂)
~1650	C=C Stretch	Alkene (Vinylic)
~1600, 1495, 1450	C=C Stretch	Aromatic Ring
~965	C-H Out-of-plane Bend	trans-Alkene
~740, 690	C-H Out-of-plane Bend	Monosubstituted Benzene

Note: Data sourced from the NIST Chemistry WebBook.[9]

Interpretation:

- C-H Stretching: The peaks above 3000 cm⁻¹ are characteristic of C-H bonds where the carbon is sp² hybridized (aromatic and vinylic).[10] The peaks below 3000 cm⁻¹ correspond to C-H bonds on sp³ hybridized carbons (aliphatic).[11]
- C=C Stretching: The absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹ are typical for the carbon-carbon stretching vibrations within the aromatic ring. The weaker band around 1650 cm⁻¹ is due to the C=C stretch of the alkene.[11]
- Out-of-Plane Bending: The strong absorption at ~965 cm⁻¹ is a highly diagnostic peak for a trans-disubstituted alkene. The strong bands at ~740 and ~690 cm⁻¹ are characteristic of a monosubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule upon ionization.[12] For **(E)-1-Phenyl-1-butene**, electron ionization (EI) is a



common method.[13]

Table 4: Mass Spectrometry Data for (E)-1-Phenyl-1-butene

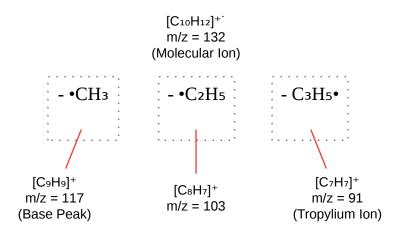
m/z	Relative Abundance	
132	Moderate	[M]+ (Molecular Ion)
117	100% (Base Peak)	[M - CH ₃] ⁺
115	High	[M - CH3 - H2] ⁺ or [C9H7] ⁺
103	Moderate	[M - C2H₅] ⁺
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)

Note: Data sourced from PubChem and NIST.[3]

Interpretation:

- Molecular Ion (m/z 132): The peak at m/z 132 corresponds to the mass of the intact molecule, confirming its molecular formula of C₁₀H₁₂.
- Base Peak (m/z 117): The most abundant fragment is observed at m/z 117. This corresponds to the loss of a methyl radical (•CH₃) from the molecular ion, a favorable fragmentation that results in a stable, conjugated cation.
- Other Fragments: The peak at m/z 103 results from the loss of an ethyl radical (•C₂H₅). The
 prominent peak at m/z 91 is the classic tropylium ion ([C¬H¬]+), a common and very stable
 fragment in the mass spectra of alkylbenzenes, formed via benzylic cleavage and
 rearrangement.





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Key fragmentation pathways of **(E)-1-Phenyl-1-butene** in MS.

Experimental Protocols

Standardized protocols are essential for acquiring reproducible and high-quality spectroscopic data.[7]

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A small amount of the neat liquid sample, **(E)-1-Phenyl-1-butene**, is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small quantity of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).[14]
- Spectrometer Setup: The sample tube is inserted into the NMR spectrometer. The instrument is locked onto the deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal homogeneity and resolution.[15]
- Data Acquisition:
 - For ¹H NMR, a standard single-pulse experiment is performed. Key parameters include the spectral width, acquisition time, and relaxation delay. A 45° pulse is often used to allow for a shorter relaxation delay.[16]
 - For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve the signal-to-noise ratio through the Nuclear Overhauser Effect



(NOE).[16] A sufficient number of scans are acquired to obtain a good quality spectrum due to the low natural abundance of ¹³C.

 Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phasecorrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to TMS.

Infrared (IR) Spectroscopy

- Sample Preparation: For a neat liquid sample like **(E)-1-Phenyl-1-butene**, the easiest method is to place a single drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.[17] These plates are transparent to IR radiation.
- Background Spectrum: A background spectrum of the empty spectrometer is recorded to account for atmospheric CO₂ and H₂O, as well as any signals from the instrument itself.
- Sample Spectrum: The "sandwich" of salt plates containing the sample is placed in the instrument's sample holder.[17]
- Data Acquisition: The IR spectrum is recorded, typically using a Fourier Transform Infrared (FTIR) spectrometer.[8] The final spectrum is displayed as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

- Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatography (GC) system for separation and purification (GC-MS).[18]
- Ionization: The sample molecules are vaporized and then ionized. In Electron Ionization (EI), a high-energy electron beam bombards the molecules, causing an electron to be ejected, forming a radical cation (the molecular ion).[12][19]
- Mass Analysis: The newly formed ions and their fragments are accelerated into a mass analyzer (e.g., a magnetic sector or a quadrupole). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.[13]



Detection: A detector measures the abundance of ions at each m/z value. The resulting data
is plotted as a mass spectrum, showing relative intensity versus m/z.[13] The most intense
peak is designated the base peak with 100% relative abundance.[12]

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